molecular formula C8H5Cl2N B1589432 5,7-dichloro-1H-indole CAS No. 4792-72-7

5,7-dichloro-1H-indole

Cat. No. B1589432
CAS RN: 4792-72-7
M. Wt: 186.03 g/mol
InChI Key: RKGKZFMRYKCMEJ-UHFFFAOYSA-N
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Description



  • 5,7-Dichloro-1H-indole is an organic compound with the chemical formula C<sub>8</sub>H<sub>5</sub>Cl<sub>2</sub>N . It belongs to the class of indoles , which are aromatic heterocyclic compounds containing a pyrrole ring fused to a benzene ring.

  • This compound is a white or colorless solid with a specific odor. It is highly soluble in water and other polar solvents.





  • Synthesis Analysis



    • The synthesis of 5,7-dichloro-1H-indole can be achieved through various methods, including halogenation of indole derivatives or cyclization reactions involving chlorinated precursors.





  • Molecular Structure Analysis



    • The molecular formula of 5,7-dichloro-1H-indole is C<sub>8</sub>H<sub>5</sub>Cl<sub>2</sub>N .

    • It consists of a pyrrole ring fused to a benzene ring, with chlorine atoms at positions 5 and 7.





  • Chemical Reactions Analysis



    • 5,7-Dichloro-1H-indole can participate in various chemical reactions, including substitution, oxidation, and reduction reactions.

    • Its reactivity depends on the presence of chlorine atoms and the indole ring system.





  • Physical And Chemical Properties Analysis



    • Melting Point : Not available

    • Boiling Point : Approximately 476.9°C at 760 mmHg

    • Density : Approximately 1.5 g/cm³




  • Scientific Research Applications

    • Biotechnological Production for Industrial Applications

      • Field : Systems Microbiology and Biomanufacturing .
      • Application Summary : Indole is a signalling molecule produced both by bacteria and plants. It has value for flavour and fragrance applications, for example, in the food industry or perfumery .
      • Methods of Application : Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
      • Results : Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
    • Treatment of Various Disorders

      • Field : Pharmaceutical Chemistry .
      • Application Summary : Indole derivatives have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
      • Methods of Application : The specific methods of application can vary widely depending on the specific disorder being treated .
      • Results : Indoles, both natural and synthetic, show various biologically vital properties .
    • Anti-HIV-1 Treatment

      • Field : Pharmaceutical Chemistry .
      • Application Summary : Indolyl and oxochromenyl xanthenone derivatives have been used in molecular docking studies as an anti-HIV-1 .
      • Methods of Application : The specific methods of application involve molecular docking studies .
      • Results : The results of these studies are not specified in the source .
    • Synthesis of Selected Alkaloids

      • Field : Organic Chemistry .
      • Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives for the treatment of various disorders has attracted increasing attention .
      • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
      • Results : Indoles, both natural and synthetic, show various biologically vital properties .
    • Multicomponent Reactions

      • Field : Organic Chemistry .
      • Application Summary : Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds .
      • Methods of Application : The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures .
      • Results : The incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .
    • Biological Potential

      • Field : Pharmaceutical Chemistry .
      • Application Summary : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
      • Methods of Application : The specific methods of application can vary widely depending on the specific disorder being treated .
      • Results : Indole derivatives have created interest among researchers to synthesize a variety of indole derivatives .
    • Synthesis of Selected Alkaloids

      • Field : Organic Chemistry .
      • Application Summary : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention .
      • Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
      • Results : Indoles, both natural and synthetic, show various biologically vital properties .
    • Design and Synthesis of Novel Hybrid

      • Field : Pharmaceutical Chemistry .
      • Application Summary : The synthesis of 2-(aminomethyl)-5,7-dichloroquinolin-8-yl tert-butyl carbonate intermediate .
      • Methods of Application : The specific methods of application are not specified in the source .
      • Results : The results of these studies are not specified in the source .

    Safety And Hazards



    • The safety information for 5,7-dichloro-1H-indole indicates that it is combustible. Proper precautions should be taken during handling.

    • For detailed safety information, refer to the relevant Material Safety Data Sheet (MSDS).




  • Future Directions



    • Researchers continue to explore the potential applications of indole derivatives, including 5,7-dichloro-1H-indole, in drug development.

    • Further studies are needed to elucidate its biological activities and therapeutic potential.




    Please note that this analysis is based on available information, and further research may provide additional insights. If you have any specific questions or need more details, feel free to ask! 🌟


    properties

    IUPAC Name

    5,7-dichloro-1H-indole
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RKGKZFMRYKCMEJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CNC2=C(C=C(C=C21)Cl)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H5Cl2N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80459032
    Record name 5,7-dichloro-1H-indole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80459032
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    186.03 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5,7-dichloro-1H-indole

    CAS RN

    4792-72-7
    Record name 5,7-dichloro-1H-indole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80459032
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 5,7-Dichloro-1H-indole
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    12
    Citations
    AA El‐Gendy, MM Said, N Ghareb… - … der Pharmazie: An …, 2008 - Wiley Online Library
    Condensation of aryl hydrazines with ethyl pyruvate gave the respective hydrazones 4–6; Fischer indolization led to substituted‐1H‐indole‐2‐carboxylic acid ethyl esters 7–9. The …
    Number of citations: 41 onlinelibrary.wiley.com
    JA Golen, DR Manke - IUCrData, 2016 - scripts.iucr.org
    The title compound, C8H3Cl2NO2, has a single molecule in the asymmetric unit that is close to planar, with the non-H atoms having a mean deviation from planarity of 0.035 Å. The …
    Number of citations: 3 scripts.iucr.org
    M Alfonsi, A Arcadi, M Aschi, G Bianchi… - The Journal of Organic …, 2005 - ACS Publications
    The gold-catalyzed reaction of 2-alkynyl-phenylamines with α,β-enones represents a new general one-pot entry into C-3-alkyl-indoles by sequential reactions. Gold-catalyzed …
    Number of citations: 205 pubs.acs.org
    G La Regina, A Coluccia, F Piscitelli… - Journal of medicinal …, 2007 - ACS Publications
    Indolyl aryl sulfones bearing the 4,5-difluoro (10) or 5-chloro-4-fluoro (16) substitution pattern at the indole ring were potent inhibitors of HIV-1 WT and the NNRTI-resistant strains …
    Number of citations: 63 pubs.acs.org
    MI Ventura, S Beyramysoltan, RA Musah - Talanta, 2022 - Elsevier
    A data fusion approach for the rapid extraction of core scaffold information that can be used to facilitate structure determination for new psychoactive substance (NPS) tryptamines is …
    Number of citations: 1 www.sciencedirect.com
    A Arcadi, G Bianchi, F Marinelli - Synthesis, 2004 - thieme-connect.com
    Gold (III)-catalyzed annulation of 2-alkynylanilines in EtOH or EtOH-water mixtures at room temperature gives indoles derivatives in good yields. One-flask protocol for the gold-…
    Number of citations: 168 www.thieme-connect.com
    AH Tarawneh - 2015 - egrove.olemiss.edu
    JDTic is a KOR selective antagonist belonging to the trans (3R, 4R)-dimethyl-4-(3-hydroxyphenyl) piperidine scaffold, which is known as an opioid antagonist pharmacophore for all …
    Number of citations: 2 egrove.olemiss.edu
    E Ciaglia, M Grimaldi, M Abate… - British journal of …, 2017 - Wiley Online Library
    Background and Purpose N 6 ‐Isopentenyladenosine (i6A) is a modified nucleoside exerting in vitro and in vivo antiproliferative effects. We previously demonstrated that the actions of …
    Number of citations: 15 bpspubs.onlinelibrary.wiley.com
    AL Setser - 2019 - search.proquest.com
    Identification of newly emerging synthetic designer drugs is challenging for forensic drug analysts due to the lack of available reference materials for a visual comparison of mass spectra…
    Number of citations: 0 search.proquest.com
    N Karalı, A Akdemir, F Göktaş, PE Elma… - Bioorganic & Medicinal …, 2017 - Elsevier
    Human carbonic anhydrases IX and XII are upregulated in many tumors and form a novel target for new generation anticancer drugs. Here we report the synthesis of novel 2-indolinone …
    Number of citations: 32 www.sciencedirect.com

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